N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide

Description

Chemical Structure and Properties

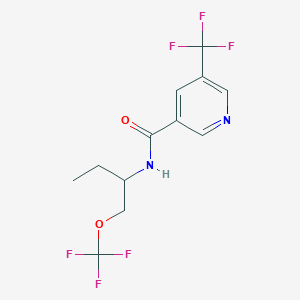

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide is a fluorinated nicotinamide derivative characterized by two trifluoromethyl groups and a trifluoromethoxymethyl-propyl side chain. Its molecular formula is C₁₂H₁₂F₆N₂O₂, with a molecular weight of 330.2263 g/mol . The compound’s CAS registry number is 1204234-89-8, and it is cataloged under the MDL number MFCD23382233 . The presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in anti-infective or anti-cancer therapies (as suggested by its inclusion in a report on antibody-drug conjugates and signaling pathways) .

Properties

Molecular Formula |

C12H12F6N2O2 |

|---|---|

Molecular Weight |

330.23 g/mol |

IUPAC Name |

N-[1-(trifluoromethoxy)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H12F6N2O2/c1-2-9(6-22-12(16,17)18)20-10(21)7-3-8(5-19-4-7)11(13,14)15/h3-5,9H,2,6H2,1H3,(H,20,21) |

InChI Key |

WGLLINQLQUTCSO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(COC(F)(F)F)NC(=O)C1=CC(=CN=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.

Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.

Attachment of Trifluoromethoxymethyl Group: The trifluoromethoxymethyl group can be attached through a reaction involving trifluoromethoxymethyl chloride and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl and trifluoromethoxymethyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide with a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxymethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 5-Bromo-N-(1-Trifluoromethoxymethyl-propyl)-nicotinamide

- Molecular Formula : C₁₁H₁₂BrF₃N₂O₂

- Molecular Weight : ~345.13 g/mol (estimated)

- Key Differences: Replaces the 5-trifluoromethyl group with a bromine atom. However, brominated derivatives often exhibit higher toxicity compared to fluorinated analogues .

2.1.2 6-Bromo-8-morpholinoimidazol[1,2-a]pyrazine

- Molecular Formula : C₁₀H₁₁BrN₄O

- Molecular Weight : 283.1245 g/mol

- Key Differences: Substitutes the nicotinamide core with an imidazopyrazine scaffold and introduces a morpholino group. The morpholino moiety improves solubility but reduces lipophilicity compared to trifluoromethyl groups. This compound is structurally distinct but shares applications in medicinal chemistry (e.g., kinase inhibition) .

Pharmacological and Physicochemical Comparisons

| Parameter | N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide | 5-Bromo-N-(1-Trifluoromethoxymethyl-propyl)-nicotinamide | 6-Bromo-8-morpholinoimidazol[1,2-a]pyrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 330.23 | ~345.13 | 283.12 |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~3.2 | ~1.8 |

| Key Functional Groups | Trifluoromethyl, trifluoromethoxymethyl | Bromine, trifluoromethoxymethyl | Morpholino, bromine |

| Potential Applications | Antibody-drug conjugates, anti-infective agents | Intermediate for halogen exchange reactions | Kinase inhibition, antiviral agents |

Research Findings

- Metabolic Stability : The trifluoromethyl groups in this compound confer resistance to oxidative metabolism, as observed in fluorinated nicotinamide derivatives .

- Solubility: The morpholino group in 6-Bromo-8-morpholinoimidazol[1,2-a]pyrazine improves aqueous solubility but limits blood-brain barrier penetration compared to trifluoromethylated compounds .

Biological Activity

N-(1-Trifluoromethoxymethyl-propyl)-5-trifluoromethyl-nicotinamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16F6N2O

- Molecular Weight : 360.29 g/mol

This compound features a trifluoromethoxymethyl group and a trifluoromethyl group attached to a nicotinamide backbone, which may influence its biological activity.

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in tumor cells, although the specific pathways remain under investigation.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : There is evidence suggesting that this compound may have activity against various pathogens, particularly in inhibiting bacterial growth.

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant cell death at specific concentrations, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The compound was more effective against breast and lung cancer cells compared to normal human fibroblasts.

- Anti-inflammatory Activity : In vitro assays demonstrated that this compound could reduce the secretion of TNF-alpha and IL-6 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Testing : The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting moderate antibacterial activity.

Data Table of Biological Activities

Q & A

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine H/C NMR (e.g., CDCl solvent, δ 7.1–8.1 ppm for pyridine protons), FT-IR (C=O stretch ~1680 cm), and high-resolution mass spectrometry (HRMS, [M+H] calculated for CHFNO: 343.0648). For fluorinated groups, F NMR is essential (δ -60 to -70 ppm for CF groups) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for agrochemical applications?

- Methodological Answer : Perform systematic SAR by synthesizing analogs with variations in the trifluoromethoxy and nicotinamide moieties. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like acetylcholinesterase. Validate via enzymatic assays (IC measurements) and cross-reference with crystallographic data (if available). Address discrepancies by analyzing steric/electronic effects of CF groups on ligand-receptor interactions .

Q. What experimental design optimizes stability testing under environmental conditions?

- Methodological Answer : Conduct accelerated degradation studies using HPLC-MS:

- Hydrolytic stability : Expose to pH 3–9 buffers (37°C, 14 days).

- Photolytic stability : Use UV light (λ = 254 nm) in quartz cells.

- Thermal stability : Heat at 50–80°C in sealed vials.

Quantify degradation products (e.g., trifluoroacetic acid via F NMR) and model degradation kinetics using Arrhenius equations .

Q. How do computational methods improve understanding of electronic properties in this fluorinated compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (HOMO/LUMO). Compare with experimental UV-Vis spectra (λ ~270 nm in acetonitrile) to validate electron-withdrawing effects of CF groups. Solvent effects can be modeled using PCM (Polarizable Continuum Model) .

Data-Driven Research Challenges

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs) : Temperature (±2°C), reaction time (±10%), solvent purity (HPLC-grade).

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR for real-time tracking of intermediate formation.

Statistical analysis (e.g., ANOVA) identifies outliers, and DOE (Design of Experiments) optimizes reagent stoichiometry .

Q. How can researchers reconcile conflicting bioactivity data across different assay platforms?

- Methodological Answer : Standardize assays using reference inhibitors (e.g., staurosporine for kinase assays). Perform dose-response curves in triplicate and apply normalization to cell viability controls (MTT assay). Use Bland-Altman plots to assess inter-assay variability and meta-analysis to aggregate data from heterogeneous studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.